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Compound of Interest

Compound Name: Ro 04-5595

Cat. No.: B15618879

Executive Summary: This document provides a comprehensive technical overview of Ro 04-
5595 (CAS Number: 64047-73-0), a selective antagonist of the GIuUN2B subunit of the N-
methyl-D-aspartate (NMDA) receptor. This guide is intended for researchers, scientists, and
drug development professionals, offering detailed information on the compound's chemical
properties, mechanism of action, pharmacological data, and key experimental protocols. All
guantitative data is presented in structured tables, and critical pathways and workflows are
visualized using diagrams.

Introduction

Ro 04-5595 is a potent and selective ligand for NMDA receptors that contain the GIuN2B
subunit. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic
plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a variety of neurological
and psychiatric disorders, including neurodegenerative diseases, stroke, and depression.[1]
The subunit selectivity of Ro 04-5595 makes it a valuable pharmacological tool for dissecting
the specific roles of GIuN2B-containing NMDA receptors in both physiological and pathological
processes. This guide synthesizes the available technical data to facilitate its application in a
research and development context.

Physicochemical Properties

Ro 04-5595 is commercially available as a hydrochloride salt.[3] Its core structure is a
tetrahydroisoquinoline derivative.[4]
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Property Value References
CAS Number 64047-73-0 (for hydrochloride) [B1I5161[71[8]
1-[2-(4-
Chlorophenyl)ethyl]-1,2,3,4-
Chemical Name tetrahydro-6-methoxy-2-

methyl-7-isoquinolinol

hydrochloride
C19H22CINO2-HCl or
Molecular Formula [31[6]
C19H23CI2NO2
Molecular Weight 368.3 g/mol [31[6]
Purity >98% (by HPLC) [6]

- Soluble to 15 mM in water and
Solubility _ [3]
to 100 mM in DMSO

Cl.COC1=CC2=C(C=C10)C(C

SMILES CC1=CC=C(Cl)C=C1)N(C)CC [3]
2
Desiccate at +4°C or store at
Storage [5]
-20°C

Mechanism of Action and Pharmacology

Ro 04-5595 functions as a selective, non-competitive antagonist at GIuN2B-containing NMDA
receptors.[9][10] Activation of NMDA receptors requires the binding of both glutamate to the
GIuN2 subunit and a co-agonist (glycine or D-serine) to the GIuN1 subunit, leading to the
opening of an ion channel permeable to Ca2*, Na*, and K+*.[2]

In silico docking studies predict that Ro 04-5595 binds to the recently identified EVT-101
binding site on the GIuN2B amino-terminal domain, a site distinct from the well-known ifenprodil
binding pocket.[9][11] By binding to this allosteric site, Ro 04-5595 inhibits ion flux through the
channel, effectively blocking downstream signaling cascades initiated by calcium influx.[2][11]

Figure 1: Mechanism of Ro 04-5595 Action on NMDA Receptors.
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Binding Affinity and Potency

Ro 04-5595 exhibits high affinity for GluN2B-containing receptors, as demonstrated in various

in vitro assays.

Parameter Value Assay System References

Competitive binding
Ki 31 nM assay vs. [*H]Ro 25- [10][12][13]
6981 in rat brain

Competitive binding
Ke 20 + 3 nM ] [1]
studies

Inhibition of calcium
influx in primary

ECso 186 £ 32 nM ) [O][11]
chicken embryo

forebrain cultures

In Vivo Pharmacology

Animal studies have demonstrated the utility of Ro 04-5595 in modulating complex behaviors.
Intraperitoneal administration in mice (5-20 mg/kg) dose-dependently inhibits locomotor
stimulation induced by methamphetamine.[13] In more targeted studies, direct microinfusion of
Ro 04-5595 into the prelimbic cortex of rats (0.1-2.0 pg) was shown to potentiate the
rewarding properties of morphine in a conditioned place preference paradigm, highlighting the
role of GIuUN2B receptors in opioid reward learning.[14]

Synthesis and Radiosynthesis
Chemical Synthesis

The synthesis of Ro 04-5595 has been described, involving a multi-step process. A key step
includes the demethylation of a dimethoxy precursor to yield the final phenolic hydroxyl group.
[1] While detailed, step-by-step protocols are proprietary or fragmented across publications, the
general approach is accessible in the scientific literature.[1]

Radiosynthesis for Imaging Studies
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Ro 04-5595 has been successfully radiolabeled with Carbon-11 ([**C]) and Tritium ([3H]) for use
in Positron Emission Tomography (PET) and autoradiography, respectively.[1][4]

[\*C]Ro 04-5595: The synthesis involves the N-methylation of the N-desmethyl precursor
using [*Cliodomethane.[4][15] A typical reaction is performed in DMF at 40°C for 1 minute,
yielding the final product with a radiochemical purity of >99%.[4][15]

[(H]Ro 04-5595: The tritiated version can be prepared via catalytic tritiation for use in high-
resolution in vitro binding studies.[1]

Key Experimental Protocols
In Vitro Autoradiography with [*H]JRo 04-5595

This protocol is adapted from methodologies used for rodent brain sections.[1][16]

Tissue Preparation: Use adult male Sprague-Dawley rat brain sections (coronal or
transversal). Thaw frozen sections for 15 minutes at room temperature (~22°C).

Pre-incubation: Pre-incubate the sections in 50 mM Tris-HCI buffer (pH 7.4) for 15 minutes at
room temperature to wash out endogenous ligands.

Incubation: Discard the pre-incubation buffer. Incubate the sections with varying
concentrations of [2H]Ro 04-5595 (e.g., up to 1.04 GBg/umol) in fresh buffer for 90 minutes.

Washing: Wash the sections sequentially in ice-cold buffer and deionized water (e.g., 3 x5
minutes in buffer, followed by a 10-second dip in water) to remove non-specifically bound
radioligand.

Drying and Exposure: Thoroughly air-dry the sections. Position them in a cassette and
expose to a tritium-sensitive screen for 4-5 weeks.

Analysis: Quantify the binding density in specific brain regions using appropriate imaging
software. Non-specific binding is determined by incubating a parallel set of sections in the
presence of a high concentration of a competing non-labeled ligand.
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In Vivo Behavioral Pharmacology (Conditioned Place
Preference)

This protocol is based on a study investigating the role of GIuN2B receptors in opiate reward.
[14]

e Animals and Surgery: Use adult male rats with bilateral guide cannulae surgically implanted,
aimed at the prelimbic cortex (PLC). Allow for a post-operative recovery period.

e Apparatus: Use a standard three-chamber conditioned place preference (CPP) apparatus
with distinct visual and tactile cues in the two conditioning chambers.

o Experimental Phases:

o Pre-Conditioning (Day 1): Allow rats to freely explore all three chambers for a 15-minute
session. Record the time spent in each chamber to establish baseline preference. Assign
the initially non-preferred chamber as the drug-paired side.

o Conditioning (Days 2-5): Conduct twice-daily conditioning sessions. In the morning
session, administer an intra-PLC microinfusion of Ro 04-5595 (e.g., 0.1-2.0 pg in 0.5 pL)
followed immediately by a sub-reward threshold dose of systemic morphine (e.g., 0.05
mg/kg, i.p.). Confine the animal to the drug-paired chamber for 30 minutes. In the
afternoon session, administer a control infusion (vehicle) and confine the animal to the

opposite chamber.

o Test Day (Day 6): In a drug-free state, allow the rats to freely explore all three chambers
for 15 minutes. Record the time spent in each chamber.

o Data Analysis: A significant increase in time spent in the drug-paired chamber on the test
day, compared to the pre-conditioning baseline, indicates a potentiation of the rewarding
effect of morphine.
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Figure 2: Experimental Workflow for a Conditioned Place Preference Study.

Summary and Conclusion

Ro 04-5595 is a well-characterized and highly selective tool for investigating the function of
GIuN2B-containing NMDA receptors. Its high affinity, established in vitro and in vivo activity,
and the availability of radiolabeled versions make it suitable for a wide range of applications in
neuroscience and pharmacology. This guide provides the core technical information required
for its effective use in a laboratory setting, from understanding its fundamental mechanism of
action to implementing detailed experimental protocols. As research into the specific roles of
NMDA receptor subunits continues, Ro 04-5595 will remain a critical compound for elucidating
the complex contributions of GIuN2B to neural function and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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